4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl naphthalene-1-carboxylate
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Overview
Description
4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL NAPHTHALENE-1-CARBOXYLATE is a complex organic compound with a unique structure that includes a triazine ring, a hydrazone linkage, and a naphthalene carboxylate group
Preparation Methods
The synthesis of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL NAPHTHALENE-1-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of the triazine ring, followed by the introduction of the piperidine groups. The hydrazone linkage is then formed by reacting the triazine derivative with a hydrazine compound. Finally, the naphthalene carboxylate group is introduced through a coupling reaction. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and triazine moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL NAPHTHALENE-1-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties such as fluorescence and stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine ring and piperidine groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. The hydrazone linkage can also participate in redox reactions, affecting cellular processes. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds include other triazine derivatives and piperidine-containing molecules. Compared to these compounds, 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL NAPHTHALENE-1-CARBOXYLATE is unique due to its combination of a triazine ring, hydrazone linkage, and naphthalene carboxylate group. This unique structure imparts specific properties such as enhanced stability and fluorescence, making it valuable for various applications.
Properties
Molecular Formula |
C32H35N7O3 |
---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C32H35N7O3/c1-41-28-21-23(15-16-27(28)42-29(40)26-14-10-12-24-11-4-5-13-25(24)26)22-33-37-30-34-31(38-17-6-2-7-18-38)36-32(35-30)39-19-8-3-9-20-39/h4-5,10-16,21-22H,2-3,6-9,17-20H2,1H3,(H,34,35,36,37)/b33-22+ |
InChI Key |
RXVKGOBFFGSLKG-STKMKYKTSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC=CC6=CC=CC=C65 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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